
3-ethoxy-2-(2-pyridinylmethoxy)benzoic acid
Übersicht
Beschreibung
- "3-ethoxy-2-(2-pyridinylmethoxy)benzoic acid" is a chemical compound with potential applications in various fields due to its unique chemical structure and properties.
Synthesis Analysis
- The synthesis of related aromatic carboxylic acids involves substituting the hydroxyl hydrogens of dihydroxy benzoic acid with benzyl and pyridyl moieties (Sivakumar et al., 2011).
Molecular Structure Analysis
- The molecular structure of compounds similar to "3-ethoxy-2-(2-pyridinylmethoxy)benzoic acid" often features a nearly planar arrangement with specific angles and deviations, indicating its potential for forming stable molecular configurations (Hong Lin & Yi‐Ping Zhang, 2012).
Chemical Reactions and Properties
- The compound participates in various chemical reactions, forming coordination compounds and demonstrating photophysical properties as observed in similar lanthanide complexes (Sivakumar et al., 2011).
Physical Properties Analysis
- Similar compounds exhibit distinct physical properties such as crystal structure, hydrogen bonding, and spatial arrangement, which are crucial in understanding their behavior in different conditions (Zhao et al., 2010).
Chemical Properties Analysis
- The chemical properties of "3-ethoxy-2-(2-pyridinylmethoxy)benzoic acid" and related compounds can be inferred from their reactions with other chemicals and their role in forming complex molecules. These properties are influenced by their molecular structure and substituents (Sinha et al., 2000).
Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Photophysical Properties
Research by Sivakumar et al. (2011) on lanthanide-based coordination polymers, assembled from derivatives of 3,5-dihydroxy benzoates, revealed the synthesis and structural authentication of complexes with photophysical properties. The study emphasized the role of benzoate ligands in light harvesting and the photoluminescence efficiency of the complexes, providing a foundation for potential applications in materials science and photonic devices S. Sivakumar, M. Reddy, A. Cowley, Rachel R. Butorac, Inorganic Chemistry, 2011.
Supramolecular Liquid-Crystalline Networks
Kihara et al. (1996) demonstrated the preparation of supramolecular liquid-crystalline networks through the self-assembly of multifunctional hydrogen-bonding molecules. The research highlights the potential of such structures in creating new types of liquid-crystalline materials, which could have applications in displays and sensors H. Kihara, Takashi Kato, T. Uryu, J. Fréchet, Chemistry of Materials, 1996.
Selective Metal Extraction
Hayashita et al. (1999) explored the molecular design of acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks for selective lead(II) extraction. This study contributes to environmental chemistry by suggesting methods for the selective removal of toxic metals from waste streams T. Hayashita, H. Sawano, T. Higuchi, Miki Indo, K. Hiratani, ⊥. A. Z. Zhang, R. Bartsch, Analytical Chemistry, 1999.
Molecular Design and Luminescent Properties
Another study by Sivakumar et al. (2010) on the synthesis and structures of lanthanide 4-benzyloxy benzoates examined the influence of electron-withdrawing and electron-donating groups on luminescent properties. This research provides insights into the design of luminescent materials for potential use in lighting and display technologies S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, Dalton Transactions, 2010.
Eigenschaften
IUPAC Name |
3-ethoxy-2-(pyridin-2-ylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-2-19-13-8-5-7-12(15(17)18)14(13)20-10-11-6-3-4-9-16-11/h3-9H,2,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXVQTNMQPNCLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2-(pyridin-2-ylmethoxy)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630340.png)
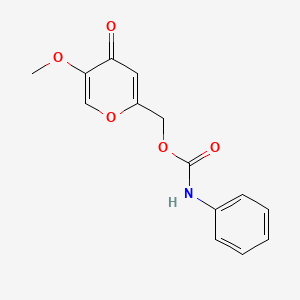
![isopropyl 4-(3,4-dimethylphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4630346.png)
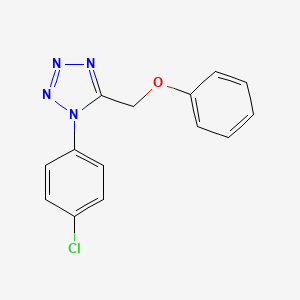
![3-[(dimethylamino)methyl]-2,5,7-trimethyl-4-quinolinol](/img/structure/B4630362.png)
![4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4630391.png)
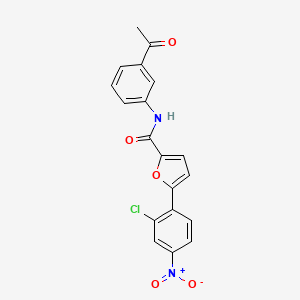
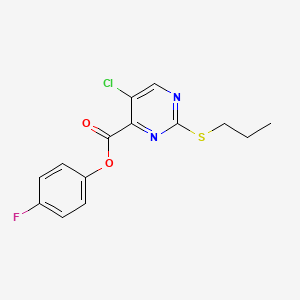
![N-(2-{[(3,4-dimethylphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4630412.png)
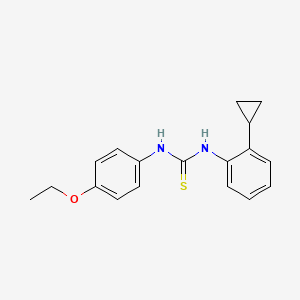
![3-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide](/img/structure/B4630427.png)
![N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4630434.png)
![2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4630440.png)
![2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide](/img/structure/B4630444.png)